molecular formula C13H11Cl2N3O2 B2478947 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021218-92-7

2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2478947
CAS No.: 1021218-92-7
M. Wt: 312.15
InChI Key: GWBWJWROJRQVCG-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various chemical, biological, and industrial applications due to their diverse chemical properties.

Properties

IUPAC Name

2,4-dichloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2/c14-9-3-4-10(11(15)8-9)13(20)16-6-7-18-12(19)2-1-5-17-18/h1-5,8H,6-7H2,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBWJWROJRQVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 2-(6-oxopyridazin-1(6H)-yl)ethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control.

    Purification: The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibit significant antimicrobial properties. Studies have shown that such compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics like ofloxacin and fluconazole, indicating potential for treating resistant bacterial strains .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests its potential in cancer therapy. Preliminary studies have indicated that derivatives of benzamide can inhibit the growth of cancer cell lines, including colorectal carcinoma cells. The effectiveness of these compounds is often assessed using assays such as the Sulforhodamine B assay, where specific derivatives have shown IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil .

Case Studies

Study ReferenceApplicationFindings
AntimicrobialDemonstrated significant antibacterial activity against various strains with MIC values comparable to standard treatments.
AnticancerShowed promising results in inhibiting growth of HCT116 colorectal cancer cells with IC50 values lower than traditional chemotherapeutics.
AntiprotozoalEvaluated for activity against protozoan parasites, highlighting its broad-spectrum potential in infectious disease treatment.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzamide: A simpler analog with similar chemical properties.

    N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Lacks the chlorine substituents on the benzene ring.

Uniqueness

2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is unique due to the presence of both the dichlorobenzene and pyridazinone moieties, which may confer distinct chemical and biological properties.

Biological Activity

2,4-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound classified under benzamides. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor binding. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Synthesis

The compound's structure features a dichlorobenzene moiety and a pyridazinone ring, contributing to its unique chemical properties. The synthesis typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(6-oxopyridazin-1(6H)-yl)ethylamine in an organic solvent like dichloromethane or toluene, often utilizing triethylamine as a base to neutralize the hydrochloric acid formed during the reaction.

The biological activity of 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis. This modulation can lead to various therapeutic effects, particularly in conditions characterized by dysregulated cellular processes.

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds have shown promise. For example, certain benzamide derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo models. The presence of the pyridazinone moiety in 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide may enhance its anticancer activity through similar mechanisms .

Case Studies

Case Study 1: Antidiabetic Potential
A study explored the effects of benzamide analogs on pancreatic β-cell protection against endoplasmic reticulum (ER) stress. While not directly involving 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, it highlighted the potential for benzamide derivatives to protect against β-cell dysfunction—an area where this compound could be further investigated .

Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of benzamide derivatives against various fungal strains. While specific data on 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide was not presented, the findings suggest that similar compounds may exhibit significant antifungal activity .

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, a comparison with structurally related compounds is essential.

Compound NameStructureBiological Activity
2,4-DichlorobenzamideStructureModerate enzyme inhibition
N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzamideStructurePotential anticancer properties
3,4-Dichloro-N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamideStructureAntimicrobial activity observed

Q & A

Basic: What are the critical steps and challenges in synthesizing 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide?

Methodological Answer:
The synthesis typically involves:

Pyridazinone Core Formation : Cyclization of hydrazine with a dicarbonyl precursor (e.g., maleic anhydride) under reflux conditions in ethanol or THF .

Ethyl Linker Introduction : Alkylation of the pyridazinone nitrogen with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) .

Benzamide Coupling : Reaction of the intermediate with 2,4-dichlorobenzoyl chloride using a coupling agent like HOBt/EDCI in DMF at 0–5°C to minimize side reactions .
Key Challenges :

  • Low yields (<40%) during pyridazinone cyclization due to competing side reactions.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) is often required to remove unreacted benzoyl chloride .

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.8–4.2 ppm (ethyl linker CH₂), and δ 6.5–7.0 ppm (pyridazinone NH) confirm connectivity .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (amide C=O) and 160–165 ppm (pyridazinone C=O) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm error (e.g., [M+H]⁺ calculated for C₁₃H₁₂Cl₂N₃O₂: 320.0234) .
  • Infrared Spectroscopy (IR) : Stretching bands at ~1650 cm⁻¹ (amide I) and ~1550 cm⁻¹ (pyridazinone C=N) .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition :
    • HDAC Inhibition : Fluorometric assays using HeLa cell nuclear extracts; IC₅₀ values compared to SAHA (reference inhibitor) .
    • PDE4 Inhibition : Radioactive cAMP hydrolysis assay with recombinant PDE4B enzyme .
  • Anticancer Screening :
    • MTT assays on SKM-1 (myelodysplastic syndrome) and HT-1080 (fibrosarcoma) cell lines; IC₅₀ typically ranges 1–10 µM .
  • Anti-inflammatory Activity :
    • COX-2/5-LOX inhibition measured via ELISA in LPS-stimulated RAW 264.7 macrophages .

Advanced: How can researchers optimize synthesis yield and purity for scaled production?

Methodological Answer:

  • Reaction Optimization :
    • Temperature Control : Pyridazinone cyclization at 60°C (instead of reflux) improves yield by 15% .
    • Solvent Selection : Replacing THF with DMF in benzamide coupling increases reaction efficiency (yield >65%) .
  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) reduces reaction time by 30% in amide bond formation .
  • Continuous Flow Chemistry : Automated reactors enhance reproducibility and reduce purification steps for intermediates .

Advanced: How to resolve contradictions in reported biological activity (e.g., dual HDAC/PDE4 inhibition)?

Methodological Answer:

  • Orthogonal Assays :
    • Confirm HDAC inhibition via Western blot (acetyl-histone H3 upregulation) .
    • Validate PDE4 inhibition using cAMP accumulation assays in HEK293T cells .
  • Off-Target Profiling :
    • Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) to rule out nonspecific effects .
    • Molecular docking studies (AutoDock Vina) to compare binding poses in HDAC1 vs. PDE4B active sites .

Advanced: What experimental designs are critical for in vivo efficacy studies?

Methodological Answer:

  • Xenograft Models :
    • SKM-1 cell xenografts in NOD/SCID mice (oral dosing, 50 mg/kg/day for 21 days); measure tumor volume reduction and survival .
  • Pharmacokinetics :
    • Plasma half-life (t₁/₂) determination via LC-MS/MS after single-dose administration in SD rats .
    • Brain penetration assessed using BBB-specific P-gp inhibition models .
  • Toxicity Screening :
    • hERG channel inhibition assay (IC₅₀ >30 µM required for cardiac safety) .

Advanced: How to computationally model its interactions with HDAC isoforms?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Use GROMACS to simulate binding stability over 100 ns; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Docking Studies :
    • Glide XP docking into HDAC1 (PDB: 4BKX) identifies key interactions:
  • Pyridazinone carbonyl with Zn²⁺ in the active site.
  • Dichlorophenyl group in the hydrophobic pocket .
  • SAR Analysis :
    • Compare with analogs (e.g., 4-ethoxy vs. 2,4-dichloro substitution) to map potency trends .

Advanced: How to address low aqueous solubility in formulation studies?

Methodological Answer:

  • Co-Solvent Systems :
    • Use 10% DMSO + 20% PEG-400 in saline for intravenous administration .
  • Nanoparticle Encapsulation :
    • PLGA nanoparticles (150–200 nm diameter) improve bioavailability by 3-fold in rat models .
  • Prodrug Design :
    • Phosphate ester prodrugs increase solubility >10-fold at pH 7.4 .

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